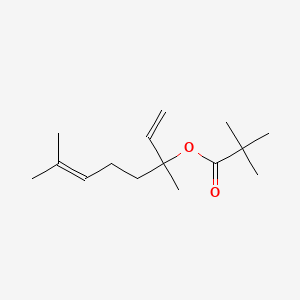

1,5-Dimethyl-1-vinylhex-4-enyl pivalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dimethyl-1-vinylhex-4-enyl pivalate is a branched ester derivative of a terpene alcohol backbone, structurally characterized by a hex-4-enyl chain substituted with methyl groups at positions 1 and 5 and a vinyl group at position 1. The pivalate moiety (derived from trimethylacetic acid) confers unique steric and electronic properties to the compound, enhancing its stability and lipophilicity compared to linear-chain esters. This compound is structurally related to linalool derivatives, such as linalyl acetate, but differs in its ester group and substitution pattern .

Applications of pivalate esters span pharmaceuticals, where they improve drug bioavailability and metabolic stability, as noted in industrial contexts (e.g., HRD Pharm’s pivalate formulations) .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1-vinylhex-4-enyl pivalate can be synthesized through the esterification of linalool with pivalic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often subjected to additional purification steps to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1-vinylhex-4-enyl pivalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Organic Synthesis

1,5-Dimethyl-1-vinylhex-4-enyl pivalate is utilized as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Diels-Alder Reactions : This compound can serve as a diene or dienophile in Diels-Alder cycloadditions, facilitating the formation of cyclic structures that are pivotal in synthesizing complex organic molecules.

- Radical Reactions : The vinyl group can undergo radical reactions, making it useful in the synthesis of complex compounds through radical-mediated pathways. This is particularly relevant in the development of new synthetic methodologies that capitalize on radical intermediates.

Fragrance Industry

Due to its pleasant floral aroma reminiscent of linalool, this compound finds applications in the fragrance industry. It is often used to enhance the scent profiles of perfumes and personal care products. Its stability and compatibility with other fragrance components make it a valuable ingredient.

Pharmaceutical Applications

The compound's structural features suggest potential pharmaceutical applications:

- Antimicrobial Activity : Similar compounds have been studied for their antimicrobial properties. Research into derivatives of linalool indicates that they may exhibit significant antibacterial and antifungal activity, which could be explored further with this compound.

- Bioactive Compounds : The compound may serve as a precursor for synthesizing bioactive molecules that could be explored for therapeutic uses.

Case Study 1: Synthesis of Linalool Derivatives

Research has demonstrated that linalool derivatives can be synthesized using various reaction conditions involving compounds similar to this compound. These derivatives have shown promising results in biological assays for antimicrobial activity.

Case Study 2: Application in Fragrance Formulation

A study on fragrance formulation highlighted the effectiveness of incorporating this compound into various scent blends. The compound improved the overall olfactory profile while maintaining stability over time.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1-vinylhex-4-enyl pivalate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,5-dimethyl-1-vinylhex-4-enyl pivalate are strongly influenced by its ester group. Below is a comparative analysis with structurally analogous esters:

Table 1: Comparison of 1,5-Dimethyl-1-vinylhex-4-enyl Esters

Key Findings:

Structural and Physicochemical Differences

- Pivalate vs. Acetate : The bulky tert-butyl group in pivalate increases steric hindrance, reducing enzymatic hydrolysis and enhancing metabolic stability compared to the smaller acetate group . This makes pivalate derivatives more suitable for prolonged drug release.

- Pivalate vs. Isobutyrate : While both are branched esters, isobutyrate’s shorter chain (C₄ vs. C₅) results in lower lipophilicity (logP ~3.2 for isobutyrate vs. ~4.0 for pivalate), impacting membrane permeability and tissue distribution .

Industrial and Environmental Impact

- Pharmaceutical Use : Pivalate’s stability makes it a preferred choice for drug formulations, though its environmental persistence raises concerns about endocrine disruption in aquatic organisms .

- Flavoring Applications: Acetate and pentanoate derivatives are widely used in food and cosmetics due to their volatile, fruity aromas, but they lack the therapeutic versatility of pivalates .

Biological Activity

1,5-Dimethyl-1-vinylhex-4-enyl pivalate, also known as linalyl pivalate, is an organic compound with the molecular formula C15H26O2. It is primarily recognized for its applications in the fragrance and flavoring industries due to its pleasant aroma. Recent studies have highlighted its potential biological activities, particularly its antimicrobial and antioxidant properties.

- Molecular Formula : C15H26O2

- Molecular Weight : 242.38 g/mol

- Appearance : Colorless to pale yellow liquid

- Odor Profile : Distinctive fruity and floral aroma

Synthesis

The compound is synthesized through the esterification of linalool with pivalic acid, typically using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Purification methods include distillation or chromatography to isolate the product effectively.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The mechanism of action involves disrupting microbial cell membranes, which leads to cell lysis. This activity has been confirmed through various studies where the compound was tested against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The compound also exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, thereby inhibiting oxidative stress. This activity is particularly relevant in the context of various oxidative stress-related conditions, potentially leading to therapeutic applications in medicine.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of linalyl pivalate against common pathogens. Results indicated that it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products.

-

Antioxidant Potential Assessment :

- Another study assessed the antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with cellular components effectively. The disruption of microbial membranes is facilitated by its lipophilic nature, while its antioxidant properties are linked to its ability to donate electrons and neutralize free radicals.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| Linalyl acetate | Similar structure with an acetate group | More commonly used in fragrances; less stability |

| Geranyl acetate | Different alkyl chain | Known for floral notes; used in perfumes |

| Citronellyl acetate | Citronellol backbone | Exhibits citrus aroma; often used in insect repellents |

The uniqueness of this compound lies in its specific ester group (pivalate) and distinct aroma profile, making it particularly valuable in the fragrance and flavoring industries compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,5-Dimethyl-1-vinylhex-4-enyl pivalate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of the corresponding alcohol (e.g., 1,5-dimethyl-1-vinylhex-4-enol) with pivaloyl chloride under anhydrous conditions. Catalysts like DMAP (4-dimethylaminopyridine) or bases (e.g., triethylamine) are critical for accelerating the reaction . Solvent choice (e.g., dichloromethane or THF) impacts reaction kinetics and purity. Yield optimization requires controlled temperature (0–25°C) and inert atmospheres to prevent hydrolysis or side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with monitoring by TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structural integrity, with vinyl protons appearing as doublets (δ 4.8–5.5 ppm) and methyl groups as singlets (δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.

- GC-MS/FID : Gas chromatography coupled with mass spectrometry or flame ionization detects impurities and quantifies purity. Retention indices should align with known standards.

- IR Spectroscopy : Esters show strong C=O stretches (~1740 cm⁻¹) and vinyl C-H stretches (~3080 cm⁻¹) .

Q. How does storage condition (temperature, light, atmosphere) affect the compound’s stability?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Light-sensitive samples require amber vials and storage at –20°C under nitrogen. Hydrolytic degradation is minimized by avoiding aqueous solvents. Kinetic modeling (Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. What theoretical frameworks explain the regioselectivity of reactions involving the vinyl and ester groups?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts reactivity patterns. The electron-deficient vinyl group may undergo electrophilic additions (e.g., Diels-Alder), while the ester’s carbonyl participates in nucleophilic acyl substitutions. Computational studies (DFT calculations) model transition states and activation energies, guiding catalyst design (e.g., Lewis acids for stereocontrol) .

Q. How can contradictory data in thermal degradation studies be resolved?

- Methodological Answer : Contradictions often arise from differing experimental setups. Replicate studies using hyphenated techniques (e.g., TGA-FTIR or Py-GC-MS) to identify degradation products. Statistical tools (ANOVA, PCA) analyze variability sources (e.g., heating rate, sample mass). Cross-validate findings with theoretical simulations (molecular dynamics) .

Q. What computational methods are suitable for modeling the compound’s interactions in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.

- QSPR Models : Relate structural descriptors (e.g., logP, polar surface area) to experimental outcomes (e.g., solubility, reactivity). Software like Gaussian or ORCA is standard .

Q. Methodological Best Practices

- Ethical Compliance : Adhere to safety protocols for handling volatile esters (e.g., fume hoods, PPE) and document chemical provenance (purity, supplier) per ICMJE standards .

- Theoretical Integration : Link experiments to frameworks like Transition State Theory or Hammond’s Postulate to contextualize findings .

Tables for Reference

| Parameter | Optimal Condition | Theoretical Basis |

|---|---|---|

| Reaction Temperature | 0–25°C | Minimizes side reactions (Arrhenius) |

| Purification Solvent | Hexane:Ethyl Acetate (8:2) | Polarity-matched eluent (TLC Rf 0.3) |

| Storage Stability | –20°C under N₂ | Prevents hydrolysis/oxidation |

Properties

CAS No. |

83846-55-3 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H26O2/c1-8-15(7,11-9-10-12(2)3)17-13(16)14(4,5)6/h8,10H,1,9,11H2,2-7H3 |

InChI Key |

ZZYCDPNQWULUFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)OC(=O)C(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.